molecular formula C17H22ClN3O B2744401 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide CAS No. 2411264-17-8

2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide

Cat. No. B2744401
CAS RN: 2411264-17-8
M. Wt: 319.83
InChI Key: HGUGOECZQQOZLD-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound is also known as JNJ-42041935 and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties. In addition, 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide has been shown to have anti-inflammatory effects, reducing inflammation in the colon in a model of inflammatory bowel disease. It has also been shown to have analgesic effects, reducing neuropathic pain in a mouse model.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide in lab experiments is its high potency against cancer cells. It has been shown to be effective at low concentrations, making it a valuable tool for studying cancer cell biology. However, one limitation of using 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide is its potential toxicity. It has been shown to have toxic effects on some normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosing and administration of 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide for cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide in reducing inflammation and its potential use in treating other inflammatory diseases. Finally, future studies may focus on the potential use of 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide in combination with other drugs for cancer treatment, or in combination with other anti-inflammatory agents for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis method for 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide involves the reaction of 1,5-dimethyl-4-(chloromethyl)pyrazole with 4-ethylbenzylamine in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride to yield the final product. This synthesis method has been reported in the literature and has been used to produce 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide in high yields.

Scientific Research Applications

2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have activity against cancer cells, particularly in breast cancer, lung cancer, and colorectal cancer. It has also been studied for its potential as an anti-inflammatory agent and has been shown to have activity against inflammatory bowel disease. In addition, 2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide has been studied for its potential as a treatment for neuropathic pain.

properties

IUPAC Name

2-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O/c1-4-14-5-7-15(8-6-14)11-21(17(22)9-18)12-16-10-19-20(3)13(16)2/h5-8,10H,4,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUGOECZQQOZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=C(N(N=C2)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide

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